molecular formula C22H26N4O B4841652 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

Cat. No.: B4841652
M. Wt: 362.5 g/mol
InChI Key: RUMYJTKITKUXRG-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 2-methylbenzyl chloride under basic conditions to form the intermediate 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-amine. This intermediate is then reacted with 2,4-dimethylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea
  • N-[3,5-dimethyl-1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea
  • N-[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea

Uniqueness

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2,4-dimethylphenyl)urea is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methyl and benzyl groups. This unique structure can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-10-11-20(16(3)12-14)23-22(27)24-21-17(4)25-26(18(21)5)13-19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMYJTKITKUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

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